molecular formula C14H17NO2 B2938062 2-Amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287267-57-4

2-Amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No.: B2938062
CAS No.: 2287267-57-4
M. Wt: 231.295
InChI Key: CJKUNBNNFTXMIL-UHFFFAOYSA-N
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Description

Amino acids are organic compounds that contain an amino group (-NH2) and a carboxylic acid group (-COOH). The specific compound you’re asking about also contains a bicyclic pentanyl group, which is a type of cyclic compound with two rings .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains an amino group and a carboxylic acid group attached to a bicyclic pentanyl group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

As an amino acid, this compound would likely participate in reactions typical of both amines and carboxylic acids. This could include acid-base reactions, amide formation, and others. The bicyclic group could potentially participate in various ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the characteristics of its functional groups. As an amino acid, it would likely be polar and capable of forming hydrogen bonds. The bicyclic group could potentially affect its boiling and melting points .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include its use in the synthesis of new materials, as a building block for pharmaceuticals, or in other areas of chemical research .

Properties

IUPAC Name

2-amino-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9-4-2-3-5-10(9)13-6-14(7-13,8-13)11(15)12(16)17/h2-5,11H,6-8,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKUNBNNFTXMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C23CC(C2)(C3)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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